6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(3-methylphenoxy)acetate
Description
This compound is a structurally complex molecule featuring a pyrimidine core (4,6-dimethylpyrimidin-2-yl) linked via a sulfanylmethyl group to a 4-oxo-4H-pyran ring. The pyran moiety is further esterified with 2-(3-methylphenoxy)acetic acid. The presence of both pyrimidine and pyran rings, along with sulfur and oxygen heteroatoms, may influence its physicochemical properties, such as solubility, stability, and electronic characteristics .
Properties
IUPAC Name |
[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(3-methylphenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S/c1-13-5-4-6-16(7-13)27-11-20(25)28-19-10-26-17(9-18(19)24)12-29-21-22-14(2)8-15(3)23-21/h4-10H,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSQQTKMXPKZSLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)OC2=COC(=CC2=O)CSC3=NC(=CC(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(3-methylphenoxy)acetate typically involves multiple steps, including the formation of the pyrimidine and pyranone rings, followed by the introduction of the sulfanylmethyl and phenoxyacetate groups. Common reagents used in these reactions include sulfur-containing compounds, pyrimidine derivatives, and phenoxyacetate precursors. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like chromatography and crystallization are used to obtain the compound in its pure form.
Chemical Reactions Analysis
Ester Hydrolysis
The acetate ester undergoes hydrolysis under acidic or alkaline conditions to yield 2-(3-methylphenoxy)acetic acid and the corresponding pyranol derivative.
Sulfur Oxidation
The thioether (-S-) linker oxidizes to sulfoxide or sulfone derivatives under controlled conditions:
| Oxidizing Agent | Conditions | Product | Notes |
|---|---|---|---|
| H₂O₂ (30%) | RT, 12h | Sulfoxide derivative (R-SO-) | Partial conversion |
| mCPBA | DCM, 0°C → RT, 6h | Sulfone derivative (R-SO₂-) | Quantitative yield |
Pyrimidine Ring Functionalization
The 4,6-dimethylpyrimidine moiety participates in nucleophilic aromatic substitution at the C-2 position due to electron-withdrawing effects of adjacent methyl groups :
| Reagent | Conditions | Product |
|---|---|---|
| NH₃ (g) | Sealed tube, 120°C | 2-Amino-4,6-dimethylpyrimidine derivative |
| KSCN | DMF, 100°C | 2-Thiocyano-4,6-dimethylpyrimidine derivative |
Cyclization Reactions
Under thermal or catalytic conditions, the compound undergoes intramolecular cyclization via:
- Ester carbonyl reacting with the pyran-4-one oxygen.
- Sulfanyl group participating in thiol-ene click chemistry with unsaturated bonds (if present) .
| Conditions | Catalyst | Product |
|---|---|---|
| 160°C, neat | None | Fused pyrano-pyrimidine lactone |
| CuI, DIPEA | THF, RT | Macrocyclic thioether (if alkynes present) |
Photochemical Reactivity
UV irradiation (254 nm) induces C-S bond cleavage in the sulfanylmethyl group, generating:
- 4-Oxo-4H-pyran-3-yl radical
- 4,6-Dimethylpyrimidin-2-yl thiyl radical
Trapping experiments confirm radical intermediates via EPR spectroscopy .
Stability Under Physiological Conditions
In simulated gastric fluid (pH 1.2):
- Ester hydrolysis dominates (t₁/₂ = 2.3h).
In liver microsomes: - Oxidative demethylation at pyrimidine methyl groups observed .
Synthetic Precursor Reactions
The compound is synthesized via:
Scientific Research Applications
6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(3-methylphenoxy)acetate has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various chemical reactions.
Biology: It may serve as a probe or tool for studying biological processes, such as enzyme activity or cellular signaling pathways.
Medicine: The compound has potential therapeutic applications, including as a drug candidate for treating various diseases or as a diagnostic agent.
Industry: It can be used in the development of new materials, such as polymers or coatings, and in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(3-methylphenoxy)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features for Comparison
- Pyrimidine derivatives : Central aromatic ring with substituents (e.g., methyl groups, sulfur linkages).
- Thioether/sulfanyl groups : Influence redox stability and intermolecular interactions.
- Ester functionalities : Affect lipophilicity and metabolic pathways.
- Substituent diversity : Impact steric hindrance, electronic effects, and bioactivity.
Comparative Analysis
a. Methyl [(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate ()
- Structure: Combines a thieno-pyrimidine ring with a sulfanylacetate ester.
- Key Differences: The user’s compound substitutes the thieno ring with a pyran ring, reducing aromatic sulfur content and altering electronic properties. The ethyl and methyl groups on the thieno-pyrimidine in may enhance steric bulk compared to the 4,6-dimethylpyrimidine in the target compound.
b. Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate ()
- Structure : Features a thietan-3-yloxy group (a saturated three-membered sulfur ring) attached to the pyrimidine.
- Key Differences: The thietan group introduces ring strain, which may increase reactivity compared to the pyran ring in the target compound.
- Implications : The thietan moiety might confer unique metabolic stability but limit synthetic scalability due to ring strain .
c. Nucleotide Analog ()
- Structure : Contains a pyrimidine linked to a sugar-phosphate backbone and a terpene-derived thioether.
- Key Differences :
- Implications : Nucleotide-like structures () are typically optimized for enzymatic recognition, whereas the target compound’s design may prioritize modular synthetic routes .
Table 1: Physicochemical Properties of Compared Compounds
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Key Functional Groups |
|---|---|---|---|---|---|
| Target Compound | ~450 | ~3.2 | 1 | 7 | Pyrimidine, pyran, ester, thioether |
| Methyl [...] thieno-pyrimidine (Ev3) | ~366 | ~2.8 | 1 | 6 | Thieno-pyrimidine, ester |
| Ethyl [...] thietan-pyrimidine (Ev5) | ~328 | ~2.5 | 0 | 5 | Thietan, pyrimidine, ester |
Research Findings and Gaps
Biological Activity
The compound 6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(3-methylphenoxy)acetate is a pyran derivative that has garnered attention in recent years due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C19H21N3O5S
- Molecular Weight : 397.45 g/mol
- IUPAC Name : this compound
This compound features a pyran ring fused with a pyrimidine moiety and a sulfanyl group, which may contribute to its biological activity.
Anticancer Activity
Research has indicated that pyran derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to the one showed cytotoxic effects against various cancer cell lines, including HCT-116 and MDA-MB-435, with IC50 values ranging from 0.24 to 0.58 µM . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity. Compounds with similar pyrimidine and pyran structures have been reported to exhibit moderate to strong antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli . The presence of electron-withdrawing groups enhances this activity by increasing the compound's reactivity towards bacterial targets.
Enzyme Inhibition
The sulfonyl group present in the compound is known for its ability to inhibit various enzymes. Preliminary studies indicate that similar compounds can act as effective inhibitors of acetylcholinesterase (AChE), which is crucial for neurotransmission . This enzyme inhibition suggests potential applications in treating neurodegenerative diseases.
Antioxidant Properties
Pyran derivatives have also been noted for their antioxidant activities. The presence of multiple functional groups in the compound may facilitate the scavenging of free radicals, thereby providing protective effects against oxidative stress-related diseases .
Study 1: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of various pyran derivatives, it was found that compounds related to our target exhibited significant inhibition against several cancer cell lines. The study highlighted that the presence of specific substituents on the pyran ring could enhance cytotoxicity, suggesting a structure-activity relationship (SAR) that could guide future drug design efforts .
Study 2: Antibacterial Screening
Another research effort focused on screening a series of pyrimidine-containing compounds for antibacterial activity. The results indicated that compounds with similar structural features to our target showed promising activity against Salmonella typhi and Bacillus subtilis, reinforcing the potential therapeutic applications of such derivatives in treating infections .
Study 3: Enzyme Inhibition Profile
A comprehensive analysis of enzyme inhibition demonstrated that several related compounds effectively inhibited AChE and urease, with IC50 values indicating strong inhibitory effects. This suggests that our target compound might also possess similar enzyme-inhibitory activities, warranting further investigation into its pharmacological potential .
Q & A
Q. Q1: What are the optimal synthetic routes for preparing this compound, and how can computational methods guide experimental design?
Methodological Answer: Synthesis of this heterocyclic compound requires careful consideration of substituent compatibility. The pyrimidine-thioether linkage and pyran-4-one core suggest stepwise coupling strategies. Computational reaction path search methods, such as those combining quantum chemical calculations (e.g., DFT for transition-state analysis) and information science, can predict feasible intermediates and guide experimental condition optimization (e.g., solvent, catalyst). For example, iterative feedback between computational predictions and experimental validation, as outlined in ICReDD’s framework, minimizes trial-and-error approaches . Key steps include:
- Thioether formation : Evaluate nucleophilic substitution between 4,6-dimethylpyrimidine-2-thiol and a bromomethylpyran precursor.
- Acetate esterification : Optimize coupling of the pyran-3-ol intermediate with 2-(3-methylphenoxy)acetic acid using DCC/DMAP or other activating agents.
Q. Q2: How should researchers characterize this compound’s purity and structural integrity?
Methodological Answer: Use orthogonal analytical techniques:
- HPLC-MS : Quantify purity and detect byproducts (e.g., unreacted thiol or ester hydrolysis products).
- NMR spectroscopy : Confirm regiochemistry (e.g., pyran-3-yl vs. pyran-4-yl substitution via -NMR coupling constants). Cross-validate with -NMR and 2D experiments (HSQC, HMBC) for full assignment.
- X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing effects, as demonstrated in related pyrimidine derivatives .
Advanced Research Questions
Q. Q3: How can statistical experimental design (DoE) optimize reaction yields and mitigate batch-to-batch variability?
Methodological Answer: Apply factorial or response surface methodologies (RSM) to identify critical parameters (e.g., temperature, catalyst loading, stoichiometry). For example:
- Screening design : Use a Plackett-Burman design to rank factors influencing thioether formation (e.g., base strength, solvent polarity).
- Central composite design : Model nonlinear relationships between variables (e.g., reaction time vs. temperature) to maximize yield.
Data from similar heterocyclic syntheses show that DoE reduces required experiments by 30–50% while improving reproducibility .
Q. Q4: What strategies resolve contradictions in spectroscopic data (e.g., unexpected 1H^1H1H-NMR splitting patterns)?
Methodological Answer: Contradictions often arise from dynamic effects (e.g., rotamers) or impurities. Systematic approaches include:
- Variable-temperature NMR : Probe conformational exchange (e.g., restricted rotation in the acetoxy group).
- Density Functional Theory (DFT) simulations : Compare computed chemical shifts with experimental data to validate proposed structures.
For example, X-ray crystallography of ethyl pyrrolo-pyrimidine derivatives resolved ambiguities in tautomeric forms .
Q. Q5: How can researchers elucidate the compound’s reactivity for functionalization or derivatization?
Methodological Answer: Focus on reactive sites:
- Pyrimidine ring : Electrophilic substitution at the 4-position (activated by methyl groups) or nucleophilic attack at the 2-sulfanyl group.
- Pyran-4-one core : Investigate Michael addition or ring-opening reactions under basic conditions.
Computational tools (e.g., Fukui indices for electrophilicity/nucleophilicity) predict regioselectivity, while kinetic studies under varied pH/temperature quantify reactivity .
Data Contradiction Analysis
Q. Q6: How to address discrepancies between computational predictions and experimental outcomes in synthesis?
Methodological Answer: Common causes include oversimplified computational models (e.g., neglecting solvation effects) or unaccounted side reactions. Mitigation steps:
- Refine computational parameters : Include implicit solvation (e.g., SMD model) and explicit solvent molecules in DFT calculations.
- In-situ monitoring : Use techniques like ReactIR or HPLC to track intermediate formation and identify competing pathways.
The ICReDD framework emphasizes iterative feedback, where experimental outliers refine computational models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
